N-Octadecyl methacrylamide

概要

説明

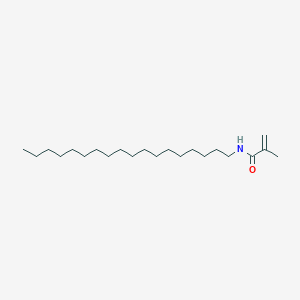

N-Octadecyl methacrylamide is an organic compound with the molecular formula C22H43NO. It is a long-chain alkyl derivative of methacrylamide, characterized by the presence of an octadecyl (18-carbon) chain attached to the nitrogen atom of the methacrylamide group. This compound is known for its hydrophobic properties and is used in various applications, including polymer synthesis and surface modification.

準備方法

Synthetic Routes and Reaction Conditions: N-Octadecyl methacrylamide can be synthesized through the reaction of octadecylamine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Octadecylamine+Methacryloyl chloride→N-Octadecyl methacrylamide+Hydrochloric acid

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as employing recyclable catalysts like montmorillonite clay, can enhance the sustainability of the production process .

化学反応の分析

Types of Reactions: N-Octadecyl methacrylamide undergoes various chemical reactions, including:

Polymerization: It can be polymerized through free radical polymerization to form homopolymers or copolymers with other monomers.

Substitution Reactions: The amide group can participate in substitution reactions with electrophiles.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield octadecylamine and methacrylic acid.

Common Reagents and Conditions:

Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used in free radical polymerization.

Substitution: Electrophiles such as alkyl halides can react with the amide group.

Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products Formed:

Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.

Substitution: Substituted amides with different functional groups.

Hydrolysis: Octadecylamine and methacrylic acid.

科学的研究の応用

N-Octadecyl methacrylamide has diverse applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of hydrophobic polymers and copolymers, which find applications in coatings, adhesives, and surface treatments.

Biology: The hydrophobic nature of this compound-based polymers makes them suitable for creating biocompatible surfaces and drug delivery systems.

Medicine: Polymers derived from this compound are explored for their potential in controlled drug release and tissue engineering.

作用機序

The mechanism of action of N-Octadecyl methacrylamide primarily involves its hydrophobic interactions. When incorporated into polymers, the long octadecyl chain imparts hydrophobicity, which can influence the material’s surface properties, such as water repellency and adhesion. In biological applications, the hydrophobic interactions can affect the interaction of the material with biological membranes and cells .

類似化合物との比較

N-Dodecyl methacrylamide: Similar in structure but with a shorter 12-carbon chain.

N-Hexadecyl methacrylamide: Contains a 16-carbon chain.

N-Octyl methacrylamide: Contains an 8-carbon chain.

Comparison: N-Octadecyl methacrylamide is unique due to its longer 18-carbon chain, which provides greater hydrophobicity compared to its shorter-chain analogs. This increased hydrophobicity can enhance the performance of polymers in applications requiring water repellency and low-temperature flexibility .

生物活性

N-Octadecyl methacrylamide (ODA) is a long-chain fatty acid derivative that has garnered attention in various fields of research due to its unique biological properties. This article delves into its synthesis, biological activities, and potential applications, supported by relevant data tables and case studies.

Synthesis of this compound

This compound is synthesized through a reaction between octadecyl amine and acryloyl chloride. This process typically involves the following steps:

- Preparation of the Reactants : Octadecyl amine is dissolved in an organic solvent (e.g., chloroform).

- Addition of Acryloyl Chloride : Acryloyl chloride is added dropwise to the solution under controlled conditions.

- Reaction Completion : The mixture is stirred at room temperature for several hours to ensure complete reaction.

- Purification : The product is purified through recrystallization or chromatography to obtain pure this compound.

The yield from this synthesis can reach up to 85%, indicating a high efficiency in producing this compound .

Biological Activity

This compound exhibits several biological activities, primarily related to its antimicrobial properties and its role as a surfactant.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of ODA against various pathogens. For instance, a study evaluated the antimicrobial effectiveness of ODA derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion tests . The results are summarized in Table 1.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This indicates that ODA has substantial antimicrobial activity, making it a candidate for applications in pharmaceuticals and food preservation.

Surface Activity

ODA also functions as a surfactant due to its long hydrophobic tail, which allows it to reduce surface tension effectively. This property is crucial in various applications including emulsification and stabilization of formulations. The critical micelle concentration (CMC) for ODA was found to be lower than that for many traditional surfactants, suggesting enhanced efficiency in surface activity .

Case Studies

- Surface Tension Reduction : A study investigated the surface-active properties of ODA in blends with other fatty amines. Results indicated that ODA significantly lowered surface tension compared to controls, making it suitable for use in cosmetic formulations .

- Biodegradability Assessment : Another research focused on the biodegradability of ODA derivatives under aerobic conditions. The study concluded that these compounds degrade efficiently over time, which is vital for environmental sustainability .

- Polymer Applications : The incorporation of ODA into polymer matrices was explored for drug delivery systems. The results showed that films made from ODA exhibited controlled release characteristics for encapsulated drugs, highlighting its potential in biomedical applications .

特性

IUPAC Name |

2-methyl-N-octadecylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-22(24)21(2)3/h2,4-20H2,1,3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABGQABTFFNYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440161 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7283-61-6 | |

| Record name | N-OCTADECYL METHACRYLAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。